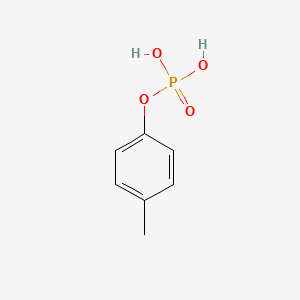
Phosphoric acid mono-p-tolyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid mono-p-tolyl ester is an organic compound that belongs to the class of phosphoric acid esters It is characterized by the presence of a phosphoric acid group esterified with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid mono-p-tolyl ester can be synthesized through the esterification of phosphoric acid with p-tolyl alcohol. One common method involves the use of a coupling reagent such as triphenylphosphine oxide and oxalyl chloride, which facilitates the esterification process under mild conditions . The reaction typically occurs at room temperature and yields the desired ester in high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One approach includes the reaction of phosphoric acid with p-tolyl alcohol in the presence of a suitable catalyst, followed by purification steps to isolate the ester. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid mono-p-tolyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of phosphoric acid and p-tolyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using dilute acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Hydrolysis: Phosphoric acid and p-tolyl alcohol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid mono-p-tolyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphoric acid esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of phosphoric acid mono-p-tolyl ester involves its ability to participate in phosphorylation reactions. The ester group can be hydrolyzed to release the phosphoric acid moiety, which can then interact with various molecular targets. This interaction can modulate biochemical pathways and influence cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Phosphoric acid mono-p-tolyl ester can be compared with other similar compounds, such as:
- Phosphoric acid mono-m-tolyl ester
- Phosphoric acid mono-o-tolyl ester
- Phosphoric acid mono-phenyl ester
Uniqueness:
- This compound is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other isomers and related compounds, making it suitable for particular applications in research and industry .
By understanding the synthesis, reactions, applications, and mechanisms of phosph
Properties
Molecular Formula |
C7H9O4P |
|---|---|
Molecular Weight |
188.12 g/mol |
IUPAC Name |
(4-methylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C7H9O4P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
InChI Key |
JNUCNIFVQZYOCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















